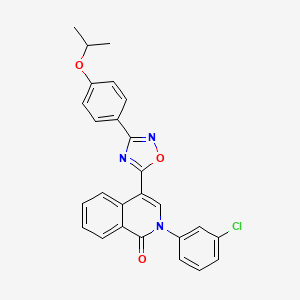

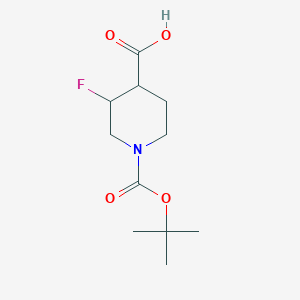

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound appears to contain a cyclopropanecarbonyl group, a tetrahydroquinoline group, and a phenethylurea group. These groups are common in many organic compounds and can have various properties depending on their arrangement and the specific substitutions on them .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Povarov reaction or similar process. The cyclopropanecarbonyl group could potentially be introduced through a reaction with cyclopropanecarbonyl chloride . The phenethylurea group might be added through a reaction with an isocyanate .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups. The cyclopropane ring is likely to add some strain to the molecule, which could influence its reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. The cyclopropanecarbonyl group could potentially undergo reactions with nucleophiles, and the tetrahydroquinoline ring might be able to participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present and their arrangement .科学的研究の応用

Molecular Complexity and Synthesis Innovations

- Research highlights the use of methylenecyclopropanes (MCPs) as building blocks in organic synthesis due to their ability to undergo a variety of ring-opening reactions. These reactions are driven by the release of cyclopropyl ring strain and the π-character of the bonds within the cyclopropane. Lewis and Brønsted acids have been utilized as catalysts or reagents in these reactions, leading to the synthesis of new compounds such as cyclobutanones, indenes, tetrahydrofurans, and tetrahydroquinolines. Computational studies have been conducted to explain the mechanisms of these reactions (Shi et al., 2012).

Mechanistic Studies and Reaction Pathways

- Spectroscopic and calorimetric studies have provided insights into the mechanism of methylenecyclopropane rearrangements. These findings suggest that the rearrangement proceeds via two different types of intermediates in a cation radical cleavage-diradical cyclization mechanism, supported by photoacoustic calorimetry (Ikeda et al., 2003).

Inclusion Chemistry and Interactions

- Studies on the inclusion chemistry of new tetrahalo aryl hosts demonstrate the role of pi-halogen dimer (PHD) interactions in forming crystalline lattice inclusion compounds with various guests. These findings highlight the versatility of these compounds in developing new materials and understanding molecular interactions (Rahman et al., 2004).

Synthesis of Cyclopropane-Fused Tetrahydroquinolines

- A novel method has been reported for the diastereoselective construction of cyclopropane-fused tetrahydroquinolines via a sequential [4 + 2]/[2 + 1] annulation reaction. This method is characterized by its high efficiency, transition-metal-free nature, operational simplicity, and outstanding functional group tolerance, offering a practical approach to synthesizing these complex molecules (Wang et al., 2020).

作用機序

Target of Action

Based on the structural features of the compound, it may interact with proteins or enzymes that have affinity for cyclopropane derivatives .

Mode of Action

Cyclopropane derivatives are known to interact with their targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and hydrophobic interactions . The presence of a urea group in the compound suggests potential hydrogen bonding with target proteins or enzymes.

Biochemical Pathways

Cyclopropane derivatives are known to be involved in a variety of biochemical pathways, including those related to cell signaling, metabolism, and gene expression .

Pharmacokinetics

The presence of a cyclopropane ring and a urea group may influence its bioavailability and metabolic stability .

Result of Action

Based on the structural features of the compound, it may modulate the activity of its target proteins or enzymes, leading to changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the stability of the cyclopropane ring may be affected by acidic or basic conditions .

将来の方向性

特性

IUPAC Name |

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c26-21(17-8-9-17)25-14-4-7-18-15-19(10-11-20(18)25)24-22(27)23-13-12-16-5-2-1-3-6-16/h1-3,5-6,10-11,15,17H,4,7-9,12-14H2,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCXSQCQGXSEOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NCCC3=CC=CC=C3)N(C1)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2988295.png)

![Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2988303.png)

![4-(N-(3-(Ethoxycarbonyl)(4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL))carbamoyl)-2,2,3,3,4,4-hexafluorobutanoic acid](/img/structure/B2988305.png)

![methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988307.png)

![2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2988308.png)

![N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988309.png)

![2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2988312.png)

![N-[(3S,4S)-4-Methoxyoxolan-3-yl]prop-2-enamide](/img/structure/B2988313.png)